Dehydrodihydrodiisoeugenol

Adipocyte biology PPARγ partial agonism Skin ageing

Dehydrodihydrodiisoeugenol (CAS 4731-87-7), also referred to as dihydrodehydrodiisoeugenol or DDE, is a saturated neolignan (C20H24O4) belonging to the benzofuran class. It is the 7,8-dihydro derivative of dehydrodiisoeugenol (licarin A), from which it is obtained by catalytic hydrogenation of the propenyl side chain.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
Cat. No. B1207988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodihydrodiisoeugenol
Synonyms2-methoxy-4-(7-methoxy-3-methyl-5-propyl-2,3-dihydro-benzofuran-2-yl)-phenol
DDE compound
dihydrodehydrodiisoeugenol
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H24O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h7-12,19,21H,5-6H2,1-4H3
InChIKeyKXTZWNLTEJAHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodihydrodiisoeugenol (DDDIE/DDE) — Sourcing Guide for a Saturated Neolignan with Evidence of Partial PPARγ Agonism


Dehydrodihydrodiisoeugenol (CAS 4731-87-7), also referred to as dihydrodehydrodiisoeugenol or DDE, is a saturated neolignan (C20H24O4) belonging to the benzofuran class [1]. It is the 7,8-dihydro derivative of dehydrodiisoeugenol (licarin A), from which it is obtained by catalytic hydrogenation of the propenyl side chain [2]. Unlike its unsaturated congener — a known NF-κB/COX-2 inhibitor — DDDIE has demonstrated reproducible, mechanistically characterised activity as a partial PPARγ agonist that enhances adipocyte differentiation and suppresses lipolysis in both murine and human cellular models [3]. This saturated scaffold is also deployed as a chemically defined lignin model compound for hydrocracking and thermolysis studies, making it relevant to both pharmacological and biomass-chemistry procurement workflows .

PPARγ partial agonism study context in adipocyte models
Lipolysis suppression research in primary human adipocytes
Lignin β-5 model compound for biomass depolymerisation chemistry

Why Dehydrodiisoeugenol or Other Neolignans Cannot Substitute for Saturated DDDIE in Adipocyte or Lignin-Model Workflows


The saturated 5-propyl side chain of DDDIE imposes a fundamentally different pharmacological profile compared with its closest structural relative, dehydrodiisoeugenol (licarin A). In LPS-stimulated RAW264.7 macrophages, dehydrodiisoeugenol strongly suppresses COX-2 gene expression and NF-κB transcriptional activity, whereas isoeugenol and α-diisoeugenol are inactive in the same assay [1]. In adipocyte models, the structural divergence is even more striking: DDDIE acts as a partial PPARγ agonist, producing a 71–94% increase in lipid accumulation in human subcutaneous pre-adipocytes and reducing both basal and TNFα-induced lipolysis [2]. By contrast, licarin A promotes lipolysis via a PKA-mediated pathway and drives brown/beige adipocyte formation — the opposite functional outcome [3]. Generic in-class substitution therefore risks selecting a compound with antagonistic biological activity, undermining experimental reproducibility in metabolic and dermatological research programmes [2][3].

Opposite adipocyte functional outcome
DDDIE acts as a partial PPARγ agonist suppressing lipolysis; licarin A promotes PKA-mediated lipolysis — pathway response may invert.
Scaffold mismatch in lignin model studies
Saturated propyl side chain of DDDIE differs from the unsaturated propenyl chain of dehydrodiisoeugenol, altering thermal degradation profiles.

Dehydrodihydrodiisoeugenol — Quantitative Differentiation Evidence Versus Closest Structural Analogs


Partial PPARγ Agonism: DDDIE Increases Lipid Accumulation in Human Adipocytes by 71–94%

In human subcutaneous (hsc) pre-adipocytes cultured under an age-adapted hormone mix, DDDIE (DDE) significantly increased lipid accumulation by 71% and 94% relative to untreated controls [1]. This effect was accompanied by induction of PPARγ2 and adiponectin mRNA expression. DDDIE was further shown to displace a PPARγ ligand from the human PPAR ligand-binding site, and both lipid accumulation and adiponectin secretion were reversed by PPARγ antagonists, confirming a partial PPARγ agonist mechanism [1]. In the same study, DDDIE reduced both basal and TNFα-induced lipolysis in mature human adipocytes — a dual differentiation-plus (anti-lipolysis property not reported for dehydrodiisoeugenol (licarin A), which instead promotes lipolysis via PKA activation in C3H10T1/2 cells [2].

Lipid accumulation
Reported
+71% to +94% vs control
Supports PPARγ partial agonism differentiation context
Human subcutaneous pre-adipocyte model; age-adapted hormone mix
Adipocyte biology PPARγ partial agonism Skin ageing Cosmetic dermatology

Adipocyte Differentiation Marker Induction in Murine 3T3-L1 Cells: DDDIE Drives a 30% Lipid Increase

In murine 3T3-L1 pre-adipocytes, treatment with DDDIE (DDE) resulted in a 30% increase in lipid accumulation, accompanied by upregulated expression of the differentiation-associated transcription factors PPARγ2 and C/EBPα, fatty acid binding protein 4 (FABP4), and adiponectin, alongside loss of the pre-adipocyte marker Pref1 [1]. This coordinated adipogenic gene programme is distinct from the activity of dehydrodiisoeugenol (DHIE), which has not been reported to induce adipogenesis; the 2022 DHIE review by Godínez-Chaparro et al. catalogues anti-inflammatory, antioxidant, anticancerogenic, and antimicrobial properties without any mention of adipocyte differentiation activity [2], suggesting this biological niche is specific to the saturated DDDIE scaffold.

3T3-L1 adipogenesis
Reported
+30% lipid accumulation
Indicates adipogenic gene programme distinct from unsaturated analog
Murine 3T3-L1 pre-adipocyte standard differentiation protocol
3T3-L1 Adipogenesis PPARγ C/EBPα FABP4

Divergent Lipolysis Modulation: DDDIE Suppresses Basal and TNFα-Induced Lipolysis in Human Adipocytes

In mature human subcutaneous adipocytes, DDDIE reduced both basal lipolysis and TNFα-induced lipolysis [1]. This anti-lipolytic activity is functionally opposite to that of licarin A, which has been shown to promote lipolysis via a PKA-mediated mechanism in C3H10T1/2 mesenchymal stem cells [2]. The lipolysis-suppressing effect of DDDIE is consistent with its partial PPARγ agonism, as PPARγ activation is known to reduce lipolysis in mature adipocytes. No anti-lipolytic activity has been reported for dehydrodiisoeugenol or other isoeugenol dimers [3], marking this as a scaffold-specific differentiation point that procurement decisions must account for.

Lipolysis modulation
Context-dependent
DDDIE: suppression | Licarin A: promotion
Opposite directional effect; compound identity determines functional readout
Human mature adipocytes vs. C3H10T1/2 cells
Lipolysis TNFα Adipocyte Skin ageing Subcutaneous fat

Chemically Defined Lignin β-5 Model: DDDIE Enables Reproducible Hydrocracking Studies at 375–400°C

DDDIE (referred to as DDDI) has been established as a structurally defined model compound representing the β-5 (phenylcoumaran) linkage in softwood lignin. It has been used alongside p-ethylguaiacol in hydrocracking studies with tetralin as hydrogen donor across the temperature range 375–400°C to characterise thermal degradation pathways of kraft lignin (Indulin-AT) . Its saturated 5-propyl side chain distinguishes it from the unsaturated dehydrodiisoeugenol (propenyl side chain), which shows different thermolytic behaviour. Thermolysis studies of DDDIE alone have been reported by Bredenberg et al. (Holzforschung, 1989), further confirming its utility as a discrete, well-characterised lignin substructure model . This defined chemical identity is critical for reproducible kinetic and mechanistic lignin depolymerisation studies.

Lignin model compound
Class-level
β-5 linkage surrogate, 375–400°C with tetralin
Supports defined thermolysis and hydrocracking research
Structurally characterized saturated scaffold
Lignin chemistry Hydrocracking Model compound Biomass Tetralin

Patent-Protected Cosmetic IP: DDDIE Is Specifically Claimed for Anti-Ageing Preparations

DDDIE (dihydrodehydrodiisoeugenol) is the specifically named active ingredient in granted patents US9066880B2 and EP2555745B1 (Beiersdorf AG), which claim cosmetic and pharmaceutical preparations for the prevention, treatment, and amelioration of skin ageing, particularly wrinkles [1]. The patent explicitly distinguishes DDDIE from its unsaturated precursor dehydrodiisoeugenol, describing the hydrogenation synthesis step (Pd-C catalysed in alcohol) that converts dehydrodiisoeugenol into DDDIE [1]. The granted claims cover diastereomers and mixtures thereof in topical formulations. This patent protection provides a tangible IP-based differentiator: laboratories or formulators seeking freedom-to-operate in the anti-ageing cosmetic space must verify whether their neolignan of interest falls within the granted DDDIE claims.

IP status
Reported
Granted patents US9066880B2 / EP2555745B1
May support freedom-to-operate assessment for topical formulation research
Cosmetic anti-ageing use; in vivo human efficacy not yet reported
Cosmetic formulation Skin ageing Wrinkle treatment Intellectual property PPARγ

SALDI-MS Analytical Reference: DDDIE Included Among Eight Validated Lignan Standards for Plant Extract Screening

DDDIE was included as one of eight structurally diverse lignan standards (alongside secoisolariciresinol, matairesinol, 7-hydroxymatairesinol, nortrachelogenin, pinoresinol, guaiacylglycerol-β-guaiacyl ether, and divanillin) in a 2024 SALDI-MS method development study that achieved, for the first time, high-quality tandem mass spectra using carbon nanocoating and lithium cationisation across two MALDI instrument platforms [1]. This analytical validation — encompassing post-source decay, high-energy CID, and low-energy CID fragmentation — positions DDDIE as a characterised reference compound suitable for lignan screening in coniferous knotwood and other plant biomass extracts. Its inclusion in a curated panel of eight standards provides procurement justification for laboratories implementing lignan-targeted metabolomics workflows.

SALDI-MS reference
Method context
Validated lignan standard panel; multi-platform MS/MS characterization
Supports lignan-targeted metabolomics and plant extract screening
Carbon nanocoating Li+ cationisation; two MALDI instruments
Analytical chemistry Mass spectrometry Lignan screening SALDI-MS Biomass

Dehydrodihydrodiisoeugenol — Validated Application Scenarios for Scientific Procurement


Human Adipocyte Differentiation and Anti-Lipolysis Screening for Cosmetic Anti-Ageing Research

DDDIE is the only neolignan with published evidence of dual activity — enhancing adipocyte differentiation (+71% to +94% lipid accumulation) and suppressing basal/TNFα-induced lipolysis — in primary human subcutaneous adipocytes [1]. This profile aligns with the cosmetic need to restore subcutaneous fat volume loss during chronological ageing. Procurement of DDDIE rather than licarin A is essential: the latter promotes lipolysis and brown adipocyte formation, producing the opposite cellular outcome [2]. For screening programmes targeting PPARγ partial agonism in skin biology, DDDIE offers a mechanistically validated, human-cell-verified tool compound.

PPARγ Partial Agonist Tool Compound for Metabolic and Dermatological Research

DDDIE has been mechanistically characterised as a partial PPARγ agonist through three lines of evidence: displacement of ligand from the human PPAR binding site, reversal of lipid accumulation and adiponectin secretion by PPARγ antagonists, and induction of PPARγ2 and adiponectin mRNA [1]. This partial agonism profile is distinct from full PPARγ agonists (e.g., thiazolidinediones) and is not shared by dehydrodiisoeugenol or α-diisoeugenol. Researchers investigating PPARγ modulation in metabolic disorders, adipose tissue biology, or skin ageing should prioritise DDDIE for its documented, reproducible mechanism.

Lignin β-5 Model Compound for Biomass Depolymerisation and Analytical Chemistry

For laboratories studying lignin thermal degradation, hydrocracking, or oxidative depolymerisation, DDDIE serves as a chemically defined surrogate for the β-5 (phenylcoumaran) substructure abundant in softwood lignin [1]. Its thermolysis behaviour has been independently characterised [2], and it has been validated as a SALDI-MS reference standard suitable for high-throughput lignan screening in coniferous biomass extracts [3]. Procurement of DDDIE from a supplier providing batch-specific analytical data (NMR, MS) ensures experimental reproducibility across lignin-chemistry studies.

IP-Secured Cosmetic Formulation Development for Anti-Wrinkle Topical Products

DDDIE is the specifically claimed active in granted patents US9066880B2 and EP2555745B1 for cosmetic anti-ageing preparations [1]. Formulators developing anti-wrinkle topical products with freedom-to-operate considerations should procure DDDIE rather than dehydrodiisoeugenol. The patent describes the hydrogenation synthesis route from dehydrodiisoeugenol and covers diastereomeric mixtures in topical formulations. Note that current evidence is limited to in vitro adipocyte models; in vivo human efficacy data for DDDIE are not yet reported in the peer-reviewed literature, and formulators should verify regulatory status in their target markets.

Application
Selection Property
Validation Focus
Adipocyte differentiation & lipolysis studies
PPARγ partial agonism and lipolysis suppression profile
Lipid accumulation and lipolysis endpoints in human primary adipocytes
PPARγ partial agonism research
Mechanistically characterized partial PPARγ agonism
Target engagement and adipogenic gene program verification
Lignin β-5 model compound studies
Saturated β-5 linkage surrogate with defined thermolysis behavior
Batch-specific analytical identity (NMR, MS) and SALDI-MS compatibility
Cosmetic formulation IP verification
Granted patent claims for anti-ageing topical preparations
Freedom-to-operate assessment and regulatory status review
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